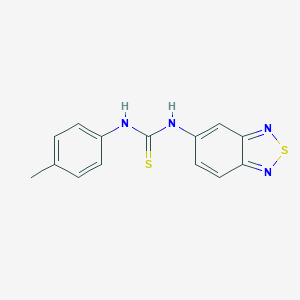
1-(2,1,3-Benzothiadiazol-5-yl)-3-(4-methylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,1,3-benzothiadiazol-5-yl)-N’-(4-methylphenyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, is characterized by the presence of a benzothiadiazole moiety and a methylphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-N’-(4-methylphenyl)thiourea typically involves the reaction of 2,1,3-benzothiadiazole-5-amine with 4-methylphenyl isothiocyanate. The reaction is usually carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-5-yl)-N’-(4-methylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-N’-(4-methylphenyl)thiourea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiadiazole moiety can participate in π-π stacking interactions, while the thiourea group can form hydrogen bonds, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,1,3-benzothiadiazol-5-yl)-N’-(phenyl)thiourea
- N-(2,1,3-benzothiadiazol-5-yl)-N’-(4-chlorophenyl)thiourea
- N-(2,1,3-benzothiadiazol-5-yl)-N’-(4-nitrophenyl)thiourea
Uniqueness
N-(2,1,3-benzothiadiazol-5-yl)-N’-(4-methylphenyl)thiourea is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability in medicinal applications.
Properties
CAS No. |
664350-38-3 |
|---|---|
Molecular Formula |
C14H12N4S2 |
Molecular Weight |
300.4g/mol |
IUPAC Name |
1-(2,1,3-benzothiadiazol-5-yl)-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C14H12N4S2/c1-9-2-4-10(5-3-9)15-14(19)16-11-6-7-12-13(8-11)18-20-17-12/h2-8H,1H3,(H2,15,16,19) |
InChI Key |
LKPYVMSYBZFGDR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=S)NC2=CC3=NSN=C3C=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC2=CC3=NSN=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


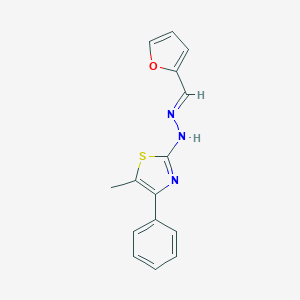
![2-[4-(2-{[2,3-dimethyl(methylsulfonyl)anilino]acetyl}carbohydrazonoyl)phenoxy]-N-(1-phenylethyl)acetamide](/img/structure/B423972.png)
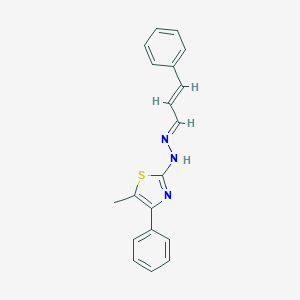
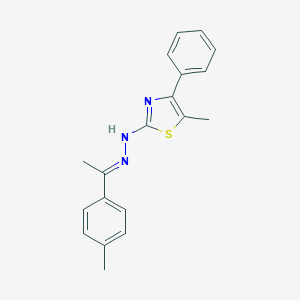
![2-{(E)-[2-(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B423983.png)
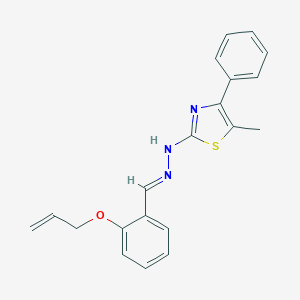
![2-methoxy-4-{(E)-[2-(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenyl 3-bromobenzoate](/img/structure/B423985.png)
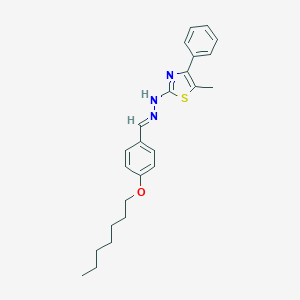
![4-[(4-Bromobenzyl)oxy]benzaldehyde (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone](/img/structure/B423988.png)
![2-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-4-(2,4-dichlorophenyl)-1,3-thiazole](/img/structure/B423989.png)
![3-Ethoxy-4-methoxybenzaldehyde [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B423990.png)
![4-{2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]carbohydrazonoyl}-2-ethoxyphenyl benzenesulfonate](/img/structure/B423991.png)
![4-[(4-Bromobenzyl)oxy]benzaldehyde [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B423992.png)
![4-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B423993.png)
